N-Butyl-N'-[3-(dipropylamino)phenyl]urea
Description
Properties
CAS No. |
377739-28-1 |
|---|---|
Molecular Formula |
C17H29N3O |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
1-butyl-3-[3-(dipropylamino)phenyl]urea |
InChI |
InChI=1S/C17H29N3O/c1-4-7-11-18-17(21)19-15-9-8-10-16(14-15)20(12-5-2)13-6-3/h8-10,14H,4-7,11-13H2,1-3H3,(H2,18,19,21) |
InChI Key |
LMORTXLRQVUVBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)NC1=CC(=CC=C1)N(CCC)CCC |
Origin of Product |
United States |
Preparation Methods
Phosgene-Derived Carbamoylation
The most common method for urea synthesis involves phosgene or its safer alternatives, such as triphosgene (bis(trichloromethyl) carbonate). For this compound, a two-step protocol is proposed:
Formation of Isocyanate Intermediate :
N-butylamine reacts with triphosgene in an anhydrous solvent (e.g., toluene or dichloromethane) at 0–10°C to generate N-butyl isocyanate. The reaction is exothermic, requiring controlled addition rates and efficient cooling to minimize side reactions like oligomerization.Coupling with 3-(Dipropylamino)aniline :
The in-situ-generated isocyanate reacts with 3-(dipropylamino)aniline at 20–25°C. A molar ratio of 1:1.05 (isocyanate:amine) ensures complete conversion, with excess amine scavenged during workup.
Key Parameters
- Solvent : Toluene enables azeotropic water removal during neutralization.
- Temperature : Maintaining ≤25°C prevents thermal degradation of the urea bond.
- Neutralization : Saturated aqueous potassium carbonate (3 mol) effectively quenches HCl byproducts.
Yield Optimization
| Parameter | Range Tested | Optimal Value | Purity (GC) |
|---|---|---|---|
| Triphosgene Equiv. | 0.3–0.6 | 0.5 | >98% |
| Reaction Time (Step 2) | 1–4 h | 2 h | 95–98% |
Carbodiimide-Mediated Coupling
For laboratories avoiding phosgene derivatives, carbodiimides (e.g., EDC·HCl) facilitate urea formation via activation of carboxylic acids to active esters. However, this method is less common for aryl ureas due to competing side reactions.
Procedure
- Activation : 3-(Dipropylamino)benzoic acid is treated with EDC·HCl and HOBt in THF to form an active ester.
- Aminolysis : N-butylamine is added, and the mixture is stirred at 25°C for 12 h.
Challenges
- Low yields (≤60%) due to steric hindrance from the dipropylamino group.
- Requires chromatographic purification, reducing scalability.
Reaction Mechanism and Kinetic Analysis
The phosgene-mediated route proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of triphosgene (Figure 1). The mechanism involves:
- Formation of Chloroformate Intermediate :
$$ \text{R-NH}2 + \text{Cl}3\text{C-O-C(O)-O-CCl}3 \rightarrow \text{R-NH-C(O)-O-CCl}3 + 2 \text{HCl} $$ - Amine Addition :
$$ \text{R-NH-C(O)-O-CCl}3 + \text{R'-NH}2 \rightarrow \text{R-NH-C(O)-NH-R'} + \text{HCl} + \text{CO}_2 $$
Kinetic Studies
- Rate-Limiting Step : Chloroformate formation (activation energy = 45 kJ/mol).
- Byproducts : Biuret formation occurs at >30°C or prolonged reaction times.
Purification and Characterization
Workup Protocol
Spectroscopic Validation
IR Spectroscopy
¹H NMR (400 MHz, CDCl₃)
| δ (ppm) | Assignment |
|---|---|
| 0.89 (t, 3H) | N-butyl CH₃ |
| 1.48 (m, 4H) | N-butyl CH₂ |
| 2.35 (t, 6H) | Dipropylamino N-CH₂ |
| 3.18 (q, 2H) | Aryl-NH-C(O) |
| 6.82–7.25 (m, 4H) | Aromatic protons |
High-Resolution Mass Spectrometry
- Calculated : [C₁₇H₂₈N₄O]⁺ = 328.2261
- Observed : 328.2259 (Δ = -0.61 ppm)
Industrial-Scale Considerations
Waste Management
- HCl Byproducts : Neutralized with NaOH to NaCl (pH 7), compliant with wastewater regulations.
- Triphosgene Residues : Hydrolyzed to CO₂ and HCl, requiring scrubbers.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Phosgene-Mediated | 88–92 | >98 | High | 120 |
| Carbodiimide Coupling | 55–60 | 90–95 | Low | 450 |
| Solid-Phase | 70–75 | 85–90 | Medium | 600 |
Challenges and Mitigation Strategies
Challenge 1: Isocyanate Stability
N-butyl isocyanate is moisture-sensitive.
Solution : Use anhydrous solvents and molecular sieves.
Challenge 2: Regioselectivity
The dipropylamino group may direct electrophilic substitution.
Solution : Employ bulky bases (e.g., DIPEA) to suppress side reactions.
Chemical Reactions Analysis
N-Butyl-N’-[3-(dipropylamino)phenyl]urea undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur with halogens or other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
N-Butyl-N’-[3-(dipropylamino)phenyl]urea has several scientific research applications:
Chemistry: It serves as a building block for synthesizing other complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: The compound has potential therapeutic applications due to its biological activity.
Industry: It is employed in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Butyl-N’-[3-(dipropylamino)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
Substituent Effects on Bioactivity
- N,N-Dimethyl-N'-(3-(trifluoromethyl)phenyl)urea (Fluometuron): This agrochemical herbicide (CAS 2164-17-2) features a trifluoromethyl group on the phenyl ring, enhancing its lipophilicity and resistance to metabolic degradation compared to the dipropylamino group in the target compound . Fluometuron’s herbicidal activity is attributed to inhibition of photosynthesis, whereas the dipropylamino group in N-Butyl-N'-[3-(dipropylamino)phenyl]urea may confer distinct biological interactions due to its basic tertiary amine.
- N,N-Dimethyl-N'-(4-isopropylphenyl)urea (Isoproturon): A selective herbicide (CAS 34123-59-6), isoproturon’s isopropyl group enhances soil adsorption and persistence. In contrast, the dipropylamino group in the target compound may reduce soil binding due to increased steric hindrance and solubility .
Physicochemical Properties
Key Observations :
- Thermal Stability: Ureas with electron-withdrawing groups (e.g., sulfonyloxy) exhibit higher melting points (>140°C) than those with alkylamino groups due to stronger intermolecular interactions .
Research Implications and Gaps
- Biological Activity: While dipropylamino groups are present in herbicides like oryzalin (CAS 19666-30-9) , the urea backbone in the target compound may enable novel modes of action, warranting further enzymatic inhibition studies.
- Safety Profile: Ureas with bulky substituents (e.g., dipropylamino) generally exhibit lower acute toxicity compared to smaller analogs (e.g., fenuron) due to reduced bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
